molecular formula C7H7FN2O2 B061924 5-Fluoro-2-methyl-3-nitroaniline CAS No. 168770-44-3

5-Fluoro-2-methyl-3-nitroaniline

Cat. No. B061924
M. Wt: 170.14 g/mol
InChI Key: XWXBFFACZMFPHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluoro-2-methyl-3-nitroaniline involves specific reactions starting from precursors like fluoronitro alkanes or fluorinated aniline derivatives. One method involves the displacement of a nitro-activated aromatic fluorine atom to construct a strained ring system, indicating the complexity and specificity required in its synthesis (Hashimoto et al., 2004).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-3-nitroaniline has been detailed through X-ray crystallography, revealing insights into its crystal packing and intermolecular interactions. Studies have demonstrated the significance of hydrogen bonds in the aggregation of nitroanilines, which directly influence their molecular properties (Ellena et al., 2001).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those leading to the synthesis of complex heterocyclic systems. Its reactivity with chloroacetic acid, showcasing orientation in cyclization processes, highlights its utility in synthesizing novel organic structures (Pujari et al., 1990).

Scientific Research Applications

Fluorinated Compounds in Drug Development

Fluorinated compounds, such as 5-fluorouracil (5-FU), are pivotal in cancer chemotherapy, particularly for treating solid tumors like breast and gastrointestinal cancers. The clinical utility of 5-FU is attributed to its role in palliation, with tumors of the breast and gastrointestinal tract showing the most responsiveness (Heidelberger & Ansfield, 1963). This highlights the importance of fluorinated compounds in enhancing therapeutic outcomes against cancer.

Fluorine Chemistry and Personalized Medicine

Advancements in fluorine chemistry have contributed to the precision use of fluorinated pyrimidines in cancer therapy. Insights into the metabolism and biodistribution of these compounds, facilitated by radioactive and stable isotopes, have opened new avenues for their application in personalized medicine (Gmeiner, 2020). This underscores the role of fluorinated compounds in developing targeted therapies.

Synthesis and Industrial Applications

The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, demonstrates the industrial relevance of these chemicals. The development of practical synthesis methods addresses the challenges of cost and safety, indicating the broader applicability of fluorinated compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Safety And Hazards

5-Fluoro-2-methyl-3-nitroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

5-fluoro-2-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXBFFACZMFPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594112
Record name 5-Fluoro-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-3-nitroaniline

CAS RN

168770-44-3
Record name 5-Fluoro-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168770-44-3
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Synthesis routes and methods

Procedure details

A solution of 2,6-dinitro-4-fluorotoluene (8.1 g) in ethanol (130 mL) is treated dropwise with a solution of sodium sulfide nonahydrate (16.39 g) in water (90 mL). The mixture is allowed to stir at room temperature for 2.5 hours, then diluted with water (500 mL) and extracted with ethyl acetate (4×500 mL). The combined extracts are dried over sodium sulfate and rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 15% ethyl acetate/hexane to afford 2-amino-4-fluoro-6-nitrotoluene as a solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
16.39 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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